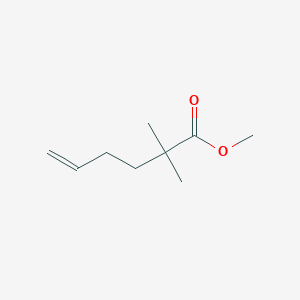

Methyl 2,2-dimethyl-5-hexenoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Selective O-methylation of Phenol with Dimethyl Carbonate over X-zeolites

This research focused on the selective O-methylation of phenol using dimethyl carbonate in the vapor phase over alkali ion exchanged X-zeolites. The study suggested the involvement of basic sites in the O-methylation process, achieving a 76% yield of anisole with a 93% selectivity over NaX at 553 K (Zi-hua Fu & Ono, 1993).

Ortho-Selective Methylation of Phenol Catalyzed by CeO2-MgO Prepared by Citrate Process

This study explored the vapor-phase alkylation of phenol with methanol over CeO2-MgO catalysts prepared using a molten mixture of corresponding nitrates and citric acid. The catalysts exhibited impressive performance and selectivities to the sum of o-cresol and 2,6-xylenol higher than 98% (S. Sato, Koizumi, & Nozaki, 1998).

Applications in Organic Synthesis

Regio- and Stereo-Selectivity in the Reaction of Methyl 4,5-Epoxy-2-Hexenoate with Methylcopper Reagents

The study delved into the reaction of 4,5-epoxy-2-hexenoate with various methylcopper reagents, observing predominant production of the γ-methylated product via SN2 process, and α-methylated product via SN2' process. The research provided insights into regio- and stereoselectivities and discussed the results based on CNDO/2 calculations (Toshiro Ibuk et al., 1989).

Stereoselective Synthesis of Side Chain-Functionalized Tetrahydropyrans from 5-Hexenols

The research highlighted the stereoselective conversion of 5-hexenols into various 2-methyltetrahydropyran derivatives using molecular oxygen and fluoro-substituted cobalt(II) bis-(β-diketonate) complexes. The method extended to intermolecular alkene/alkanol cross-coupling and multi-component reactions, providing valuable insights into the synthesis of α-tetrahydropyranyl-2-methyl succinates (P. Fries, Müller, & Hartung, 2014).

Mecanismo De Acción

The mechanism of action for “Methyl 2,2-dimethyl-5-hexenoate” is not clear as it’s not a commonly studied compound. For similar compounds like “Dimethyl fumarate”, it’s believed that the mode of action involves both nuclear factor erythroid-derived 2-related factor (Nrf2)–dependent and independent pathways, which lead to an anti-inflammatory immune response .

Propiedades

IUPAC Name |

methyl 2,2-dimethylhex-5-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-5-6-7-9(2,3)8(10)11-4/h5H,1,6-7H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVHVPYPQVAXHFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC=C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-fluorophenyl)-N-(4-(methylthio)benzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)

![7-Cyclopropyl-1,3-dimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2646227.png)

![1-[4-[[1-(Difluoromethyl)imidazol-2-yl]methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2646234.png)

![3,4-dimethyl-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2646238.png)

![Lithium;6-bromopyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B2646244.png)